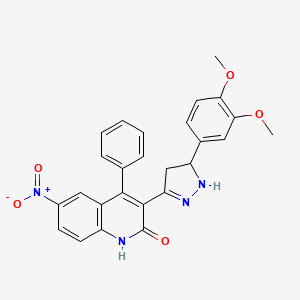
1-Methylpiperidin-4-OL hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperidin-4-OL hydrobromide is a chemical compound with the molecular formula C6H14BrNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylpiperidin-4-OL hydrobromide can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as crystallization or distillation to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylpiperidin-4-OL hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .
Aplicaciones Científicas De Investigación
1-Methylpiperidin-4-OL hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-methylpiperidin-4-OL hydrobromide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as antagonists of the CCR5 receptor, which plays a crucial role in the entry of HIV into host cells. By blocking this receptor, the compound can potentially inhibit the infection process .
Comparación Con Compuestos Similares
Piperidine: The parent compound of 1-methylpiperidin-4-OL hydrobromide.
4-Hydroxy-N-methylpiperidine: A closely related compound with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Propiedades
Número CAS |
32235-52-2 |
|---|---|
Fórmula molecular |
C6H14BrNO |
Peso molecular |
196.09 g/mol |
Nombre IUPAC |
1-methylpiperidin-4-ol;hydrobromide |
InChI |
InChI=1S/C6H13NO.BrH/c1-7-4-2-6(8)3-5-7;/h6,8H,2-5H2,1H3;1H |
Clave InChI |
MQNVLJLGSFJQFD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


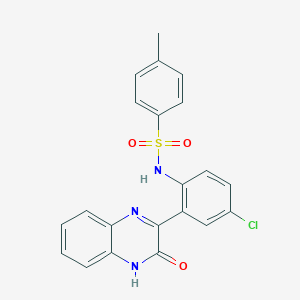
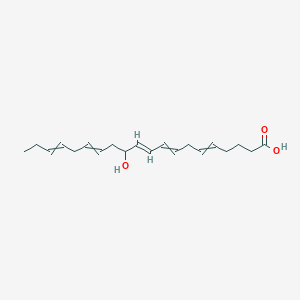
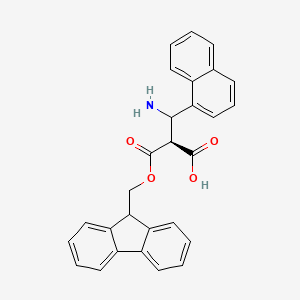
![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14117321.png)
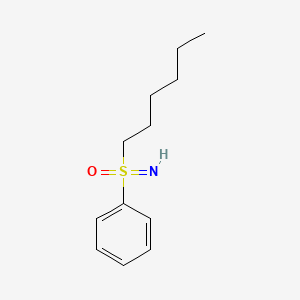
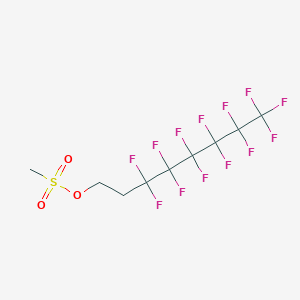
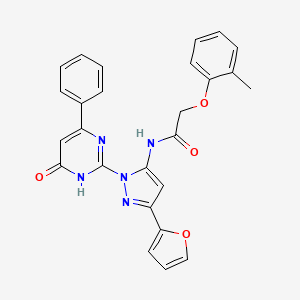
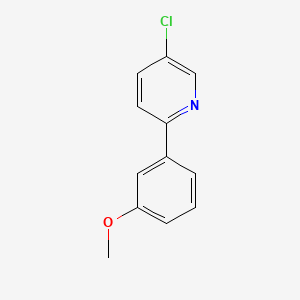
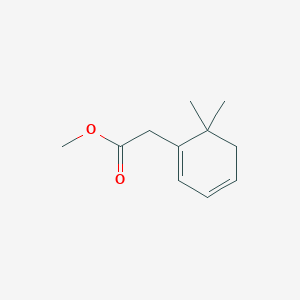
![7-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14117361.png)

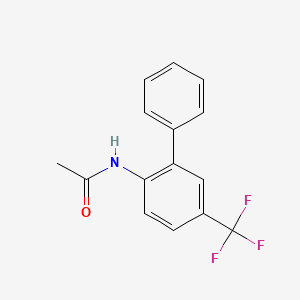
![Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14117380.png)
